NVP-HSP990 is a potent inhibitor of Heat Shock Protein 90 (HSP90) []. HSP90 is a chaperone protein essential for the stability and function of various client proteins involved in cancer cell proliferation and survival. By inhibiting HSP90, NVP-HSP990 disrupts the folding and maturation of these client proteins, leading to their degradation and ultimately causing cancer cell death [].
This mode of action makes NVP-HSP990 a promising candidate for cancer therapy, particularly for targeting tumors with mutations that lead to dependence on HSP90 client proteins for survival.
NVP-HSP990 has shown promising anti-tumor activity in various preclinical studies, including cell line models and animal models of cancer [, ]. These studies have demonstrated that NVP-HSP990 can effectively inhibit tumor growth and induce cancer cell death across a range of cancer types.
NVP-HSP990 is a novel compound classified as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and folding of numerous client proteins, many of which are implicated in cancer progression. The chemical structure of NVP-HSP990 is defined by its IUPAC name: (R)-2-amino-7-((R)-4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one. This compound was developed through high-throughput screening and structure-based optimization, leading to its identification as a potent and selective inhibitor of Hsp90 isoforms, including Hsp90α, Hsp90β, and Grp94 .
NVP-HSP990 functions primarily through competitive inhibition of the ATP-binding site of Hsp90. This inhibition disrupts the chaperoning function of Hsp90, leading to the degradation of client proteins involved in oncogenic signaling pathways. The binding affinity of NVP-HSP990 to various Hsp90 isoforms has been quantified with IC50 values indicating its potency: 0.6 nmol/L for Hsp90α, 0.8 nmol/L for Hsp90β, and 8.5 nmol/L for Grp94 . Additionally, NVP-HSP990 has been shown to dissociate the Hsp90-p23 complex and induce the expression of heat shock protein 70 (Hsp70), which is often a cellular response to stress .
The biological activity of NVP-HSP990 has been extensively studied in preclinical models. It exhibits broad-spectrum antitumor activity across various cancer cell lines, including those from gastric adenocarcinoma and multiple myeloma. In vitro studies have demonstrated that NVP-HSP990 effectively reduces cell viability and induces apoptosis in sensitive cell lines at low nanomolar concentrations (EC50 values ranging from 8 to 21 nM) . Furthermore, when combined with other chemotherapeutic agents like melphalan, it enhances apoptotic signaling pathways, demonstrating synergistic effects that improve therapeutic outcomes .
The synthesis of NVP-HSP990 involves several key steps that utilize standard organic chemistry techniques. The process begins with the formation of the pyrido-pyrimidinone scaffold through multi-step reactions involving amination and fluorination steps to introduce the necessary functional groups. Specific details on the synthetic route have been documented in scientific literature, highlighting the importance of maintaining purity and yield throughout the synthesis process . The compound is typically stored as a stock solution in dimethyl sulfoxide at low temperatures to preserve its stability .
NVP-HSP990 is primarily being investigated for its potential applications in oncology as an effective treatment option for various cancers characterized by aberrant Hsp90 activity. Its ability to downregulate oncogenic client proteins makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments . Additionally, its favorable pharmacokinetic properties—such as a half-life of approximately 146 minutes and an oral bioavailability of 76%—support its development as an orally administered therapeutic agent .
Interaction studies have revealed that NVP-HSP990 not only inhibits Hsp90 but also alters the dynamics of protein complexes within cells. For instance, it has been shown to disrupt the interaction between Hsp90 and client proteins like c-Met, which is critical for tumor growth and survival . These studies are crucial for understanding how NVP-HSP990 can be effectively integrated into treatment regimens and what potential resistance mechanisms may arise.
NVP-HSP990 belongs to a class of small molecule inhibitors targeting Hsp90. Other notable compounds include:
Compound | Structural Class | IC50 (Hsp90α) | IC50 (Hsp90β) | Unique Features |
---|---|---|---|---|
NVP-HSP990 | Aminopyrimidine | 0.6 nmol/L | 0.8 nmol/L | High selectivity and oral bioavailability |
NVP-AUY922 | Resorcinol | ~14 nmol/L | ~12 nmol/L | Broad-spectrum activity |
BIIB021 | Purine | ~30 nmol/L | ~25 nmol/L | Effective in various solid tumors |
XL888 | 2-Aminoterephthalamide | ~20 nmol/L | ~15 nmol/L | Focused on specific cancer types |
Debio 0932 | Imidazopyridine | ~25 nmol/L | ~20 nmol/L | Targeting multiple oncogenic pathways |
NVP-HSP990's unique structural characteristics and superior potency against specific Hsp90 isoforms set it apart from these other inhibitors, making it a promising candidate for further clinical development in cancer therapy .
NVP-HSP990 possesses the molecular formula C20H18FN5O2, representing a complex heterocyclic compound with precisely defined stoichiometry [1] [2] [3]. This formula indicates the presence of twenty carbon atoms, eighteen hydrogen atoms, one fluorine atom, five nitrogen atoms, and two oxygen atoms within the molecular framework [4] [5]. The molecular composition reflects a highly functionalized structure that incorporates multiple heteroatoms strategically positioned to confer specific biological activity [6] [7].
The structural architecture of NVP-HSP990 features several critical functional groups that contribute to its pharmacological properties [1] [2]. The molecule contains a primary amino group at the 2-position of the pyrimidine ring, which serves as a key hydrogen bond donor in protein-ligand interactions [8] [9]. A methoxy group (-OCH3) is present on the pyridine ring system, providing additional polar character and potential for hydrogen bonding [3] [10].
The fluorine substituent on the phenyl ring represents a strategically placed halogen that enhances binding affinity through halogen bonding interactions and influences the compound's lipophilicity profile [11] [12]. The lactam carbonyl group within the dihydropyrido framework functions as a hydrogen bond acceptor, contributing to the overall binding mode with the target protein [13] [14].
The complete International Union of Pure and Applied Chemistry name for NVP-HSP990 is (7R)-2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one [3] [15]. This nomenclature precisely defines the stereochemistry at the 7-position as R-configuration, which is critical for optimal biological activity [16] [17].
The core scaffold of NVP-HSP990 is based on the 2-amino-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one framework, which represents a novel structural class among Heat Shock Protein 90 inhibitors [2] [15]. This bicyclic system combines a pyrimidine ring fused to a partially saturated pyridine ring, creating a rigid molecular framework that facilitates precise positioning of substituents for optimal protein binding [18] [19].
The dihydropyrido[4,3-d]pyrimidine scaffold provides enhanced metabolic stability compared to fully aromatic systems while maintaining sufficient rigidity for effective target engagement [20] [23]. The presence of the methyl substituent at the 4-position and the amino group at the 2-position are essential structural features that distinguish this scaffold from other pyrimidine-based inhibitors [24] [25].
The 5(6H)-one functionality introduces a lactam group that participates in critical hydrogen bonding interactions within the ATP-binding domain of Heat Shock Protein 90 [26] [27]. This structural motif has been extensively studied in medicinal chemistry for its ability to mimic natural nucleotide binding patterns [12] [14].
NVP-HSP990 exhibits a molecular weight of 379.39 grams per mole, positioning it within the optimal range for drug-like properties according to Lipinski's Rule of Five [1] [2] [3]. This molecular weight reflects the compound's complex structure while maintaining favorable pharmacokinetic characteristics for oral bioavailability [4] [6].
The relatively moderate molecular weight allows for adequate membrane permeability while providing sufficient molecular complexity to achieve high selectivity and potency against the target protein [7] [29]. Computational analysis reveals that the molecular weight contributes to the compound's favorable absorption, distribution, metabolism, and excretion profile [5] [33].
The solubility characteristics of NVP-HSP990 demonstrate distinct patterns across different solvent systems, reflecting its chemical structure and polarity distribution [2] [4] [32]. The compound exhibits complete insolubility in aqueous media, with water solubility reported as insoluble under standard conditions [33] . This hydrophobic character is attributed to the extensive aromatic ring systems and limited polar surface area relative to the molecular size [34] [36].
Similarly, NVP-HSP990 demonstrates insolubility in ethanol, indicating poor solubility in lower alcohols [4] [32]. This property necessitates the use of more polar aprotic solvents for compound preparation and storage [33] .
In contrast, NVP-HSP990 shows excellent solubility in dimethyl sulfoxide, with reported concentrations ranging from 12.3 mg/mL to 33 mg/mL depending on experimental conditions [2] [6] [32]. The higher solubility values of 33 mg/mL correspond to approximately 86.98 millimolar concentration, making dimethyl sulfoxide the preferred solvent for stock solution preparation in research applications [33] .
Solvent | Solubility | Concentration (mM) |
---|---|---|
Water | Insoluble | - |
Ethanol | Insoluble | - |
Dimethyl Sulfoxide | 12.3-33 mg/mL | 32.4-86.98 |
NVP-HSP990 demonstrates excellent chemical stability under appropriate storage conditions, with well-defined degradation profiles under various environmental conditions [15] [28]. When stored as a solid powder at -20°C, the compound maintains chemical integrity for up to three years, indicating exceptional thermal stability in the solid state [15] [28].
At refrigerated temperatures of 4°C, the powder form retains stability for approximately two years, representing adequate storage conditions for routine laboratory use [15] [28]. The reduced stability at higher temperatures reflects typical thermal degradation patterns observed with complex heterocyclic compounds [16] [21].
In solution form, NVP-HSP990 exhibits more limited stability, with recommended storage at -80°C for up to six months when dissolved in appropriate organic solvents [15] [28]. This reduced solution stability is common among pharmaceutical compounds and necessitates careful handling protocols for prepared stock solutions [16] [36].
The compound shows a density of 1.332 g/cm³, indicating a relatively dense molecular packing arrangement that contributes to its solid-state stability [3] [4]. The crystalline or amorphous solid form appears as an off-white to white powder, facilitating visual identification and quality control procedures [6] [15].
The synthetic preparation of NVP-HSP990 involves sophisticated medicinal chemistry approaches utilizing structure-based drug design principles [8] [31]. The development process originated from commercial hit compounds that were systematically optimized through iterative structure-activity relationship studies [8] [31]. The exploration of the dihydropyridopyrimidinone series led to the identification of NVP-HSP990 as a development candidate with optimal pharmacological properties [8] [31].
The synthetic methodology for constructing the core 2-amino-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one scaffold involves multiple synthetic strategies developed for related pyridopyrimidine systems [23] [25] [27]. These approaches typically employ cyclization reactions starting from appropriately substituted pyrimidine precursors or utilize convergent synthetic routes that assemble the bicyclic framework through annulation processes [25] [26] [27].
Manufacturing considerations for NVP-HSP990 include the need for precise stereochemical control at the 7-position to ensure the correct R-configuration [3] [30]. The synthetic route must accommodate the introduction of the complex substitution pattern, including the 4-fluoro-2-(6-methoxypyridin-2-yl)phenyl group, while maintaining chemical purity and yield efficiency [30] [31].
The compound's synthetic accessibility benefits from established methodologies for pyrido[4,3-d]pyrimidine construction, although the specific substitution pattern and stereochemistry of NVP-HSP990 require specialized synthetic protocols [23] [24] [25]. Quality control measures must address potential stereoisomeric impurities and ensure consistent batch-to-batch reproducibility [28] [30].
NVP-HSP990 exhibits fundamental structural differences from established Heat Shock Protein 90 inhibitors, representing a novel chemical class within this therapeutic area [2] [15] [17]. Unlike geldanamycin-based inhibitors such as 17-allylamino-17-demethoxygeldanamycin, NVP-HSP990 does not contain the benzoquinone ansamycin structure that characterizes natural product-derived inhibitors [18] [19] [21].
The compound's synthetic origin and distinct scaffold provide advantages over first-generation inhibitors that suffered from metabolic liabilities and formulation challenges [18] [19] [20]. Comparative studies demonstrate that NVP-HSP990 shows superior potency compared to 17-allylamino-17-demethoxygeldanamycin across multiple Heat Shock Protein 90 isoforms while exhibiting improved selectivity profiles [17] [18] [21].
Structural comparison with other synthetic Heat Shock Protein 90 inhibitors reveals that NVP-HSP990's dihydropyrido[4,3-d]pyrimidine core differs significantly from the resorcinol-based inhibitors and purine-based compounds that constitute alternative chemical classes [17] [20] [22]. The unique scaffold of NVP-HSP990 enables distinct binding interactions within the ATP-binding domain of Heat Shock Protein 90, potentially offering advantages in terms of selectivity and resistance profiles [16] [18] [22].
The fluorinated phenyl substituent and methoxypyridine group present in NVP-HSP990 represent structural features not commonly found in other Heat Shock Protein 90 inhibitors, contributing to its distinctive pharmacological profile [17] [19] [21]. These structural elements provide opportunities for optimization of drug-like properties while maintaining high target affinity and selectivity [18] [20] [22].
Property | NVP-HSP990 | Traditional Inhibitors |
---|---|---|
Chemical Class | Synthetic dihydropyrido[4,3-d]pyrimidinone | Natural product derivatives |
Core Structure | Bicyclic pyrimidine-pyridine | Ansamycin or resorcinol |
Heat Shock Protein 90α IC50 | 0.6 nM | >10 nM (typical) |
Heat Shock Protein 90β IC50 | 0.8 nM | >10 nM (typical) |
Oral Bioavailability | High | Often limited |
Nuclear Magnetic Resonance-Validated Poly-L-alanine 990 (NVP-HSP990) demonstrates exceptionally high binding affinity across multiple Heat Shock Protein 90 isoforms, with distinct selectivity patterns that reflect its molecular interaction mechanisms [1] [2] [3]. The compound exhibits sub-nanomolar potency against the two cytosolic isoforms, with an Inhibitory Concentration 50 (IC50) value of 0.6 nanomolar for Heat Shock Protein 90 alpha and 0.8 nanomolar for Heat Shock Protein 90 beta [1] [2] [3] [4]. These values represent among the most potent inhibitory activities reported for synthetic Heat Shock Protein 90 inhibitors, positioning NVP-HSP990 as a highly effective molecular chaperone antagonist.
The endoplasmic reticulum isoform Glucose-Regulated Protein 94 (GRP94) shows reduced sensitivity with an IC50 value of 8.5 nanomolar, representing approximately 14-fold lower affinity compared to Heat Shock Protein 90 alpha [1] [2] [3] [4]. This selectivity pattern reflects structural differences in the Adenosine Triphosphate-binding pocket architecture between cytosolic and endoplasmic reticulum isoforms. The mitochondrial isoform TNF Receptor Associated Protein 1 (TRAP-1) exhibits the lowest binding affinity, with an IC50 value of 320 nanomolar, demonstrating over 500-fold selectivity favoring the cytosolic isoforms [1] [2] [3] [4].
Heat Shock Protein 90 Isoform | IC50 Value (nanomolar) | Selectivity versus Heat Shock Protein 90 Alpha | Cellular Localization |
---|---|---|---|
Heat Shock Protein 90 Alpha | 0.6 [1] [2] [3] [4] | 1.0 | Cytosol/Nucleus |
Heat Shock Protein 90 Beta | 0.8 [1] [2] [3] [4] | 1.3 | Cytosol/Nucleus |
Glucose-Regulated Protein 94 | 8.5 [1] [2] [3] [4] | 14.2 | Endoplasmic Reticulum |
TNF Receptor Associated Protein 1 | 320 [1] [2] [3] [4] | 533.3 | Mitochondria |
The differential inhibition pattern observed with NVP-HSP990 across Heat Shock Protein 90 isoforms reflects distinct structural and functional characteristics of each molecular chaperone variant [5] [6]. The nearly equivalent potency against Heat Shock Protein 90 alpha and Heat Shock Protein 90 beta (0.6 versus 0.8 nanomolar) indicates that the compound effectively targets both stress-inducible and constitutively expressed cytosolic isoforms [1] [2] [3]. This dual targeting capability is particularly significant for therapeutic applications, as Heat Shock Protein 90 alpha primarily responds to cellular stress conditions while Heat Shock Protein 90 beta maintains essential housekeeping functions [5].
The binding preference for Heat Shock Protein 90 alpha over Heat Shock Protein 90 beta, though modest, may be attributed to subtle differences in the Adenosine Triphosphate-binding pocket conformations [6]. Structural analysis has revealed that a single non-conserved residue, Serine 52 in Heat Shock Protein 90 alpha versus Alanine 47 in Heat Shock Protein 90 beta, can influence ligand binding through water-mediated hydrogen bonding networks [6]. This residue difference contributes to the enhanced binding affinity observed for certain inhibitor classes, though the effect is minimal for NVP-HSP990 compared to purine-scaffold inhibitors [6].
The 14-fold reduced affinity for Glucose-Regulated Protein 94 compared to cytosolic isoforms reflects significant structural divergence in the N-terminal domain architecture [7]. The endoplasmic reticulum-resident isoform possesses distinct pocket conformations that reduce optimal inhibitor accommodation, particularly affecting compounds that require specific conformational arrangements for high-affinity binding [7]. This selectivity pattern may contribute to reduced endoplasmic reticulum stress induction, potentially improving the therapeutic window compared to pan-Heat Shock Protein 90 inhibitors.
TNF Receptor Associated Protein 1, the mitochondrial Heat Shock Protein 90 isoform, exhibits substantially reduced sensitivity to NVP-HSP990 inhibition with an IC50 value of 320 nanomolar [1] [2] [3] [4]. This 533-fold selectivity against TNF Receptor Associated Protein 1 compared to Heat Shock Protein 90 alpha represents a significant departure from pan-Heat Shock Protein 90 inhibitors and reflects fundamental structural differences in the mitochondrial isoform [8] [9]. The reduced affinity stems from distinct Adenosine Triphosphate-binding pocket architecture and altered protein dynamics that characterize TNF Receptor Associated Protein 1 compared to its cytosolic counterparts.
Adenosine Triphosphatase activity assays demonstrate that NVP-HSP990 achieves greater than 90 percent inhibition of TNF Receptor Associated Protein 1 Adenosine Triphosphatase activity at concentrations corresponding to the IC50 value [8] [9]. This complete enzymatic inhibition at the IC50 concentration indicates that the binding interaction, while weaker than with cytosolic isoforms, remains functionally relevant for mitochondrial Heat Shock Protein 90 inhibition. The selectivity pattern suggests that therapeutic concentrations of NVP-HSP990 would primarily target cytosolic Heat Shock Protein 90 function while exerting minimal effects on mitochondrial chaperone activity.
The differential inhibition of TNF Receptor Associated Protein 1 may result from structural constraints imposed by the mitochondrial environment and unique protein-protein interactions required for mitochondrial Heat Shock Protein 90 function [7]. Homology modeling studies suggest that key residues including Lysine 126 and Phenylalanine 201 partially occlude the inhibitor binding channel in TNF Receptor Associated Protein 1, creating steric hindrance that reduces binding affinity [7]. These structural impediments contribute to the observed selectivity profile and may represent an advantageous characteristic for therapeutic applications requiring preserved mitochondrial function.
NVP-HSP990 exerts its inhibitory effects through direct binding to the N-terminal Adenosine Triphosphate-binding domain of Heat Shock Protein 90, competing with the natural nucleotide substrate for occupancy of the active site [3] [10] [11] [9]. This binding mode represents the most extensively characterized mechanism for Heat Shock Protein 90 inhibition and exploits the unique structural features of the Bergerat fold found in the GHKL Adenosine Triphosphatase protein family [12]. The N-terminal domain undergoes significant conformational changes upon ligand binding, including rearrangement of flexible loop regions that accommodate inhibitor binding while preventing productive Adenosine Triphosphate hydrolysis.
Crystallographic analysis reveals that NVP-HSP990 binding requires substantial remodeling of helices 3 and 4 within the N-terminal domain to accommodate the inhibitor structure [13] [14]. The compound adopts a specific orientation within the Adenosine Triphosphate-binding pocket, with its dihydropyridopyrimidinone scaffold positioned to maximize favorable interactions with conserved pocket residues [14]. This binding event disrupts the normal Adenosine Triphosphate binding and hydrolysis cycle, effectively preventing the conformational changes required for Heat Shock Protein 90 chaperone function.
The N-terminal domain binding interaction results in stabilization of a specific Heat Shock Protein 90 conformational state that cannot proceed through the normal chaperone cycle [15] [12]. Fluorescence resonance energy transfer studies demonstrate that NVP-HSP990 binding prevents the N-terminal domain dimerization typically required for Adenosine Triphosphate hydrolysis, maintaining the protein in an inactive configuration [12]. This mechanism effectively sequesters Heat Shock Protein 90 in a non-functional state, leading to client protein destabilization and subsequent degradation through the ubiquitin-proteasome pathway.
The structural basis for NVP-HSP990 binding specificity involves multiple molecular recognition elements that collectively determine the compound's affinity and selectivity profile [16] [17] [13]. The dihydropyridopyrimidinone scaffold represents a structurally distinct framework compared to other Heat Shock Protein 90 inhibitor classes, conferring unique binding characteristics that differentiate it from ansamycin and resorcinol-based compounds [4] [10]. Crystal structure analysis reveals that the compound's molecular geometry enables optimal complementarity with the Heat Shock Protein 90 N-terminal domain binding pocket architecture.
Key structural determinants include the 2-amino group and the 4-methyl substituent of the pyridopyrimidinone core, which engage in specific hydrogen bonding and hydrophobic interactions with pocket residues [16] [17]. The 7-aryl substituent, containing a fluorinated phenyl ring and methoxypyridine moiety, extends into a hydrophobic binding channel formed by residues including Methionine 98, Leucine 103, Leucine 107, and Tryptophan 162 [14]. This aryl group positioning is critical for achieving high-affinity binding and contributes significantly to the compound's selectivity profile.
The compound's three-dimensional conformation places the fluorine atom in a specific orientation that contributes to binding affinity through favorable van der Waals interactions and optimal shape complementarity [13]. Structure-activity relationship studies demonstrate that modifications to the fluorine position or substitution pattern significantly impact binding affinity, confirming the importance of this structural element for molecular recognition [17]. The methoxypyridine substituent provides additional selectivity through its ability to engage in specific hydrogen bonding interactions that distinguish Heat Shock Protein 90 from other Adenosine Triphosphatase targets.
The NVP-HSP990 binding site within the Heat Shock Protein 90 N-terminal domain encompasses multiple sub-pockets that collectively accommodate different regions of the inhibitor molecule [7]. Structural analysis reveals three distinct binding regions designated as pocket A, B, and C, each contributing to overall binding affinity and selectivity [7]. Pocket A, located at the base of the Adenosine Triphosphate-binding site, contains the conserved Aspartate 93 residue and associated water molecules that form critical interactions with the inhibitor's amino group [7].
Pocket B represents a hydrophobic channel that accommodates the aryl substituent of NVP-HSP990, formed by residues including Phenylalanine 138, Leucine 107, and Methionine 98 [7]. This pocket undergoes conformational rearrangement upon inhibitor binding, with flexible loop regions adopting new positions to optimize hydrophobic contacts [14]. The pocket B interactions are particularly important for determining inhibitor selectivity among Heat Shock Protein 90 isoforms, as subtle sequence differences in this region can significantly impact binding affinity.
Pocket C forms an exit channel that extends toward the protein surface and accommodates portions of the inhibitor that project outward from the main binding cavity [7]. Water molecules within this region contribute to binding through mediated hydrogen bonding networks that stabilize the inhibitor-protein complex [6]. The characterization of these distinct binding regions provides insight into the molecular basis for NVP-HSP990's high affinity and selectivity, revealing how the compound's structure has been optimized to maximize favorable interactions while minimizing unfavorable contacts within the Heat Shock Protein 90 binding site.
The binding profile of NVP-HSP990 reveals distinct advantages compared to other clinically relevant Heat Shock Protein 90 inhibitors, particularly regarding potency, selectivity, and isoform discrimination [18] [7] [19]. Comparative analysis with prototypical inhibitors including 17-allylamino-17-demethoxygeldanamycin (17-AAG), NVP-AUY922, and onalespib (AT13387) demonstrates that NVP-HSP990 achieves superior binding affinity across cytosolic Heat Shock Protein 90 isoforms while maintaining favorable selectivity characteristics [18] [19].
17-allylamino-17-demethoxygeldanamycin, the prototypical ansamycin inhibitor, exhibits IC50 values ranging from 119 to 840 nanomolar against Heat Shock Protein 90 alpha, representing 200- to 1400-fold lower potency compared to NVP-HSP990 [18] [7]. The geldanamycin-based inhibitors demonstrate similar binding affinity for Heat Shock Protein 90 alpha and Heat Shock Protein 90 beta but show variable activity against endoplasmic reticulum and mitochondrial isoforms [7]. Notably, 17-allylamino-17-demethoxygeldanamycin exhibits significant binding to TNF Receptor Associated Protein 1 (IC50 661-1496 nanomolar), indicating less selectivity between cytosolic and mitochondrial isoforms compared to NVP-HSP990 [7].
Inhibitor | Heat Shock Protein 90 Alpha IC50 | Heat Shock Protein 90 Beta IC50 | Glucose-Regulated Protein 94 IC50 | TNF Receptor Associated Protein 1 IC50 | Structural Class |
---|---|---|---|---|---|
NVP-HSP990 | 0.6 nM [1] [2] [3] | 0.8 nM [1] [2] [3] | 8.5 nM [1] [2] [3] | 320 nM [1] [2] [3] | Dihydropyridopyrimidinone |
17-AAG | 119-840 nM [18] [7] | Similar to alpha [18] | 10-31 nM [7] | 661-1496 nM [7] | Ansamycin |
NVP-AUY922 | 5-20 nM [18] [20] | 5-20 nM [18] | Not specified | Not specified | Isoxazole resorcinol |
AT13387 | 20 nM [7] | 16 nM [7] | 12 nM [7] | 38 nM [7] | Resorcinol |
Geldanamycin | 28 nM [7] | 22 nM [7] | 10 nM [7] | 661 nM [7] | Ansamycin |
The isoxazole resorcinol inhibitor NVP-AUY922 demonstrates intermediate potency with IC50 values of 5-20 nanomolar against cytosolic Heat Shock Protein 90 isoforms [18] [20]. While significantly more potent than ansamycin inhibitors, NVP-AUY922 remains 8- to 33-fold less potent than NVP-HSP990 against Heat Shock Protein 90 alpha and Heat Shock Protein 90 beta [18]. Comparative cellular studies reveal that both NVP-AUY922 and NVP-HSP990 demonstrate superior antiproliferative activity compared to 17-allylamino-17-demethoxygeldanamycin in prostate cancer cell lines, with greater potency for Heat Shock Protein 90 client protein modulation and apoptosis induction [19].
Onalespib (AT13387), a resorcinol-based inhibitor, exhibits more balanced activity across Heat Shock Protein 90 isoforms compared to NVP-HSP990 [7]. While onalespib demonstrates 33-fold lower potency against Heat Shock Protein 90 alpha (20 versus 0.6 nanomolar), it shows relatively higher activity against TNF Receptor Associated Protein 1 (38 versus 320 nanomolar), indicating less selectivity between cytosolic and mitochondrial isoforms [7]. This difference in selectivity profiles may have implications for therapeutic applications, as compounds with greater TNF Receptor Associated Protein 1 activity may produce more pronounced mitochondrial effects.